N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 642953-10-4
VCID: VC0467449
InChI: InChI=1S/C17H16N2O2S/c20-16(12-21-14-7-2-1-3-8-14)18-17(22)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,20,22)
SMILES: C1CN(C2=CC=CC=C21)C(=S)NC(=O)COC3=CC=CC=C3
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4g/mol

N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide

CAS No.: 642953-10-4

Main Products

VCID: VC0467449

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4g/mol

N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide - 642953-10-4

CAS No. 642953-10-4
Product Name N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide
Molecular Formula C17H16N2O2S
Molecular Weight 312.4g/mol
IUPAC Name N-(2,3-dihydroindole-1-carbothioyl)-2-phenoxyacetamide
Standard InChI InChI=1S/C17H16N2O2S/c20-16(12-21-14-7-2-1-3-8-14)18-17(22)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,20,22)
Standard InChIKey LWJFMESFTFRMBE-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(=S)NC(=O)COC3=CC=CC=C3
Canonical SMILES C1CN(C2=CC=CC=C21)C(=S)NC(=O)COC3=CC=CC=C3
PubChem Compound 833395
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator